molecular formula C11H16NO4- B14302835 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate CAS No. 112473-63-9

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate

Cat. No.: B14302835
CAS No.: 112473-63-9
M. Wt: 226.25 g/mol
InChI Key: NFJHOXIRCKKEGN-UHFFFAOYSA-M
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Description

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound may have unique properties due to the presence of both a cyano group and an ethoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide and sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale esterification and nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate would depend on its specific interactions with molecular targets. The cyano group may interact with enzymes or receptors, while the ester group could be hydrolyzed to release the corresponding alcohol and carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the ethoxycarbonyl group.

    2-Cyanoethyl acetate: Contains a cyano group and an ester group but has a different carbon backbone.

Uniqueness

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is unique due to the presence of both a cyano group and an ethoxycarbonyl group, which may confer distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

112473-63-9

Molecular Formula

C11H16NO4-

Molecular Weight

226.25 g/mol

IUPAC Name

2-(2-cyanoethyl)-2-ethoxycarbonyl-3-methylbutanoate

InChI

InChI=1S/C11H17NO4/c1-4-16-10(15)11(8(2)3,9(13)14)6-5-7-12/h8H,4-6H2,1-3H3,(H,13,14)/p-1

InChI Key

NFJHOXIRCKKEGN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(CCC#N)(C(C)C)C(=O)[O-]

Origin of Product

United States

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